Increased Lipophilicity (LogP) Relative to Non-Fluorinated Phenyltrimethoxysilane
The meta‑CF₃ substituent raises the computed LogP of m‑(trifluoromethyl)phenyltrimethoxysilane to 1.79, versus 1.40–1.45 for unsubstituted phenyltrimethoxysilane [1]. This represents an increase of approximately 0.34–0.39 log units, corresponding to a roughly 2.2‑fold greater partition into octanol. The para‑CF₃ isomer (CAS 35692-32-1) exhibits an essentially identical computed LogP of 1.79, confirming that the lipophilicity gain is driven by the CF₃ group rather than its ring position . The alkyl‑CF₃ analog (3,3,3‑trifluoropropyl)trimethoxysilane (CAS 429-60-7) shows a comparable LogP of 1.82, but lacks the aromatic ring needed for π‑stacking interactions in many material applications [2].
| Evidence Dimension | Octanol/water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 1.79 |
| Comparator Or Baseline | Phenyltrimethoxysilane (CAS 2996-92-1): LogP = 1.40–1.45; para‑CF₃ isomer (CAS 35692-32-1): LogP = 1.79; (3,3,3‑trifluoropropyl)trimethoxysilane (CAS 429-60-7): LogP = 1.82 |
| Quantified Difference | ΔLogP ≈ +0.34 to +0.39 vs. phenyltrimethoxysilane; ~2.2× greater octanol partitioning |
| Conditions | Computed values (ALogP / XLogP); experimental confirmation may vary with measurement method |
Why This Matters
Higher lipophilicity directly affects the compound's wetting behavior on hydrophobic substrates, its compatibility with non‑polar polymer matrices, and its retention time in reversed‑phase analytical workflows, making it a functionally distinct choice from non‑fluorinated phenylsilanes.
- [1] Molaid Compound Database. 3-(Trifluoromethyl)phenyltrimethoxysilane (CAS 53883-59-3). LogP: 1.79. https://www.molaid.com/MS_256643 (accessed 2026-05-07). View Source
- [2] Molbase. (3,3,3-Trifluoropropyl)trimethoxysilane (CAS 429-60-7). LogP: 1.8169. https://qiye.molbase.cn (accessed 2026-05-07). View Source
